molecular formula C11H13NO5 B3049173 N-Acetyl-3-hydroxy-L-tyrosine CAS No. 19641-90-8

N-Acetyl-3-hydroxy-L-tyrosine

Cat. No.: B3049173
CAS No.: 19641-90-8
M. Wt: 239.22 g/mol
InChI Key: RGCLHVKCJVVHLN-QMMMGPOBSA-N
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Description

Contextualization within Tyrosine and Catecholamine Metabolic Pathways

N-Acetyl-3-hydroxy-L-tyrosine is intrinsically linked to the metabolic pathways of tyrosine and catecholamines. The synthesis of catecholamines—a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine—begins with the amino acid L-tyrosine. wikipedia.orgnih.gov The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase. nih.govpatsnap.comexamine.com L-DOPA is then decarboxylated to form dopamine, which can be further converted to norepinephrine and epinephrine. examine.comnih.gov

The N-acetylated counterpart of L-tyrosine, N-acetyl-L-tyrosine (NALT), can serve as a substrate for the enzyme tyrosinase, which hydroxylates it to form this compound (N-Acetyl-L-DOPA). frontiersin.org This positions N-Acetyl-L-DOPA as a direct derivative within this critical pathway. The acetylation of the amino group can alter the molecule's properties, such as its solubility and stability, compared to L-DOPA. patsnap.comdrugbank.com Furthermore, L-DOPA and its derivatives are central to the biosynthesis of melanin (B1238610), the pigment responsible for coloration in many organisms. wikipedia.orgnih.gov In this process, tyrosinase oxidizes L-DOPA to dopaquinone (B1195961), a precursor for both eumelanin (B1172464) and pheomelanin. nih.gov The involvement of N-acetylated tyrosine derivatives in these pathways highlights their significance in fundamental biochemical processes. frontiersin.org

Key Steps in Catecholamine and Melanin Biosynthesis
PrecursorEnzymeProductPathway
L-PhenylalaninePhenylalanine hydroxylaseL-TyrosineCatecholamine/Melanin Synthesis
L-TyrosineTyrosine hydroxylaseL-DOPACatecholamine Synthesis wikipedia.orgexamine.com
N-Acetyl-L-tyrosineTyrosinaseN-Acetyl-L-DOPAMetabolic Research frontiersin.org
L-DOPADOPA decarboxylaseDopamineCatecholamine Synthesis patsnap.comnih.gov
L-DOPATyrosinaseDopaquinoneMelanin Synthesis wikipedia.orgnih.gov

Significance as a Biosynthetically Derived Molecule and Research Intermediate

This compound is not merely a theoretical compound; it has been identified as a naturally occurring molecule. Specifically, its presence has been detected in microorganisms, such as those of the genus Streptomyces. nih.gov This discovery points to the existence of enzymatic machinery in nature capable of producing N-acetylated aromatic amino acids.

In the laboratory, N-Acetyl-L-DOPA serves as a valuable research intermediate. Its synthesis can be achieved through chemo-enzymatic methods, for instance, by the enzymatic conversion of N-acetyl-L-tyrosine using tyrosinase. frontiersin.orgd-nb.info This controlled synthesis allows researchers to produce labeled versions of the molecule, which are instrumental in studying the mechanisms of enzymatic reactions. d-nb.info

The compound is also a key building block in the synthesis of more complex molecules. For example, researchers have designed and synthesized novel L-DOPA precursors by linking it with other molecules, such as N-acetylcysteine (NAC), to create dipeptides or tripeptides. nih.gov These synthetic strategies aim to develop compounds with potentially enhanced properties, leveraging the structural backbone of N-Acetyl-L-DOPA. Its role as an intermediate is crucial for creating prodrugs or other derivatives for investigation in various biological contexts. nih.govacademie-sciences.fr

Overview of Research Trajectories and Interdisciplinary Relevance

The study of this compound and its related compounds extends across multiple scientific disciplines, reflecting its versatile nature.

Neuroscience and Neuroprotection: Given that L-DOPA is the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, significant research is focused on improving its delivery and efficacy. academie-sciences.fr One innovative approach involves creating N-acetylated L-DOPA peptide derivatives, such as those combined with N-acetylcysteine (NAC), an antioxidant precursor. nih.govjourneywithparkinsons.com These novel compounds, referred to as "SuperDopa" (SD) and "SuperDopamide" (SDA), are designed to potentially cross the blood-brain barrier and act as neuroprotective agents by delivering both L-DOPA and an antioxidant moiety. nih.gov This line of research combines organic synthesis with neurobiology to explore new therapeutic strategies for diseases like Parkinson's. nih.govresearchgate.net

Melanogenesis Research: The melanogenic pathway, which produces melanin pigments, is another area where L-DOPA derivatives are actively studied. L-tyrosine and L-DOPA are not just substrates but also positive regulators of melanin synthesis. nih.govnih.gov Research using cell cultures, such as melanoma cells, investigates how these compounds and their derivatives, including N-acetylated forms, influence tyrosinase activity and melanosome formation. nih.gov Understanding these regulatory mechanisms has implications for dermatology and the study of pigmentation disorders.

Biocatalysis and Synthetic Chemistry: N-Acetyl-L-DOPA is a subject of interest in the field of biocatalysis, where enzymes are used to perform chemical transformations. The enzymatic synthesis of L-DOPA and its derivatives is an area of active development, aiming for more efficient and environmentally friendly production methods compared to traditional chemical synthesis. nih.govmdpi.com The compound serves as a scaffold for creating a wide range of biologically active molecules, including peptides and N-heterocyclic compounds, demonstrating its utility in medicinal chemistry and drug discovery. academie-sciences.fracademie-sciences.fr

Interdisciplinary Research Applications of N-Acetyl-L-DOPA and Related Compounds
Research FieldSpecific FocusKey Findings/ObjectivesRelevant Citations
NeuroscienceParkinson's Disease, NeuroprotectionDesign of L-DOPA precursors (e.g., SuperDopamide) with antioxidant properties to protect dopaminergic neurons. nih.govresearchgate.net
BiochemistryMelanin Synthesis RegulationInvestigating how L-DOPA and its derivatives regulate tyrosinase activity and melanin production in pigment cells. nih.govnih.gov
BiocatalysisEnzymatic SynthesisDeveloping efficient, enzyme-based methods for producing L-DOPA and its derivatives. nih.govmdpi.com
Medicinal ChemistryDrug Discovery ScaffoldsUsing L-DOPA and its derivatives as a structural base to synthesize novel bioactive compounds and peptides. academie-sciences.fracademie-sciences.fr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCLHVKCJVVHLN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553855
Record name N-Acetyl-3-hydroxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19641-90-8
Record name N-Acetyl-3-hydroxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Formation of N Acetyl 3 Hydroxy L Tyrosine N Acetyl L Dopa

Enzymatic Hydroxylation of N-Acetyl-L-Tyrosine (e.g., by Tyrosinase)

The primary route for the formation of N-Acetyl-3-hydroxy-L-tyrosine is the enzymatic hydroxylation of N-Acetyl-L-tyrosine. The key enzyme responsible for this conversion is tyrosinase (EC 1.14.18.1). expasy.org Tyrosinase is a copper-containing enzyme that catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). expasy.orgmdpi.com

In this specific pathway, the monophenolase activity of tyrosinase converts N-Acetyl-L-tyrosine into this compound (N-Acetyl-L-DOPA). nih.govresearchgate.net Subsequently, the enzyme's diphenolase activity can oxidize the newly formed N-Acetyl-L-DOPA to N-acetyl-dopaquinone. nih.govresearchgate.net Research using mushroom tyrosinase has demonstrated this sequential conversion. nih.gov An important characteristic of this reaction is that the presence of the acetyl group on the amino moiety of N-acetyl-dopaquinone prevents the subsequent cyclization reaction that would typically lead to melanin (B1238610) formation. researchgate.net This blockage makes N-Acetyl-L-tyrosine a valuable substrate for in vitro assays studying tyrosinase activity. mdpi.comresearchgate.net

Studies have quantified this enzymatic conversion. For instance, when N-Acetyl-L-tyrosine is incubated with mushroom tyrosinase, its concentration decreases significantly over time, indicating its transformation. researchgate.net Without any inhibitors, the amount of N-Acetyl-L-tyrosine was observed to decrease by 44.35% after 20 minutes and by 73.07% after one hour. researchgate.net This conversion can be monitored effectively using High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

Beyond fungal enzymes, certain bacteria have also been shown to facilitate this type of conversion. For example, strains of Vibrio tyrosinaticus are capable of converting L-tyrosine derivatives, including N-acetyl-L-tyrosine, into their corresponding L-DOPA derivatives. oup.com

Table 1: Enzymatic Conversion of N-Acetyl-L-Tyrosine by Mushroom Tyrosinase

Time (minutes)Percentage Decrease of N-Acetyl-L-Tyrosine
2044.35%
4060.53%
6073.07%
Data sourced from a study on the kinetics of mushroom tyrosinase activity, where N-Acetyl-L-tyrosine was used as the substrate. researchgate.net

Precursor-Product Relationships in Amino Acid Metabolism

This compound is intricately linked to the metabolic pathway of aromatic amino acids. Its direct precursor is N-Acetyl-L-tyrosine (NAT). bertin-bioreagent.com NAT itself is recognized as a more soluble and stable precursor to the amino acid L-tyrosine. drugbank.comexamine.com In metabolic processes, NAT can be deacetylated in the kidneys to yield L-tyrosine. examine.com

L-tyrosine is a critical non-essential amino acid that serves as a precursor for the synthesis of several vital molecules, including neurotransmitters and hormones. wikipedia.org The metabolic pathway for catecholamine synthesis begins with L-tyrosine being converted to L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. examine.compatsnap.com L-DOPA is then further metabolized to produce dopamine (B1211576), which in turn can be converted into norepinephrine (B1679862) and epinephrine. examine.compatsnap.com

Therefore, the formation of N-Acetyl-L-DOPA from NAT represents an acetylated parallel to the crucial physiological conversion of L-tyrosine to L-DOPA. While L-tyrosine is directly hydroxylated to L-DOPA, NAT is hydroxylated to N-Acetyl-L-DOPA. This relationship highlights NAT's role not just as a source of L-tyrosine but also as a substrate for enzymatic reactions that mirror key steps in neurotransmitter synthesis. A chemical synthesis process further illustrates this relationship, where L-tyrosine methylester can be used as a starting material to produce N-acetyl-L-Dopa through a series of chemical reactions. google.com

Endogenous Occurrence and Regulation in Biological Systems (Non-Human)

The precursor to this compound, N-Acetyl-L-tyrosine (NAT), has been identified as an endogenous metabolite in various non-human biological systems. embopress.orgresearchgate.net It is naturally present in the blood of mice and the hemolymph of insects. bertin-bioreagent.comembopress.org

Research has revealed that the concentration of endogenous NAT is not static but is regulated in response to environmental stressors. embopress.orgresearchgate.net For instance, blood levels of NAT were found to increase in mice subjected to heat and restraint stress. bertin-bioreagent.com Similarly, NAT concentrations rise in insects like Drosophila larvae in response to heat stress. embopress.org

This stress-induced increase in NAT levels is linked to a protective biological mechanism known as mitohormesis. embopress.orgresearchgate.net According to this model, NAT acts as an intrinsic signaling molecule in stressed animals. embopress.org It is proposed to cause a mild and transient perturbation of mitochondria, leading to a small increase in the production of reactive oxygen species (ROS). This minor ROS signal triggers a cytoprotective response, enhancing the organism's tolerance to stress. embopress.org Dietary administration of NAT was shown to increase heat stress tolerance in silkworm (B. mori) larvae and survival in honeybees (A. mellifera) under environmental stress. bertin-bioreagent.com

The hydroxylation of this endogenously occurring and stress-regulated NAT by enzymes like tyrosinase would result in the formation of this compound within these organisms.

Table 2: Endogenous Occurrence and Function of N-Acetyl-L-Tyrosine (Precursor) in Non-Human Systems

OrganismObservationBiological Response/Function
MiceBlood levels of NAT increase during heat and restraint stress. bertin-bioreagent.comDietary NAT decreases blood lipid peroxidation and corticosterone (B1669441) levels in a restraint stress model. bertin-bioreagent.com
Silkworm (B. mori) larvaeN/ADietary administration of NAT increases heat stress tolerance. bertin-bioreagent.com
Honeybee (A. mellifera)N/ADietary administration of NAT increases survival in a model of environmental stress. bertin-bioreagent.com
Drosophila larvaeNAT concentrations increase in response to heat stress. embopress.orgNAT is proposed to function as an intrinsic factor triggering mitohormesis for increased stress tolerance. embopress.org

Compound Index

Metabolic Fates and Biotransformation Pathways of N Acetyl 3 Hydroxy L Tyrosine N Acetyl L Dopa

Further Oxidation to N-Acetyl-Dopaquinone and Subsequent Products

The primary metabolic pathway for N-Acetyl-L-DOPA involves its oxidation by the enzyme tyrosinase. This enzyme catalyzes the oxidation of N-Acetyl-L-DOPA to form N-acetyl-dopaquinone. creative-proteomics.comexamine.com This step is analogous to the oxidation of L-DOPA to dopaquinone (B1195961) in the melanogenesis pathway. The formation of N-acetyl-dopaquinone can be observed by a characteristic maximum absorbance (λmax) at approximately 390 nm. creative-proteomics.com

Unlike dopaquinone, which rapidly undergoes intramolecular cyclization, the N-acetyl group in N-acetyl-dopaquinone sterically hinders this reaction, preventing the formation of subsequent intermediates like dopachrome (B613829). nih.govfrontiersin.org However, N-acetyl-dopaquinone is a reactive molecule that can interact with other compounds. Research using mushroom tyrosinase has shown that N-acetyl-dopaquinone can undergo further reactions to form various products, particularly in the presence of other molecules. creative-proteomics.com

For instance, in the presence of hydrogen peroxide (H₂O₂), N-acetyl-dopaquinone is converted to a pink-violet product. creative-proteomics.com A similar pink-violet product is also formed when the oxidation occurs in the presence of hydroxylamine (B1172632) (NH₂OH) or para-aminobenzoic acid (PABA), likely through the formation of mono- or di-oxime adducts. creative-proteomics.com Furthermore, N-acetyl-dopaquinone is capable of oxidizing other molecules, such as kojic acid, resulting in a yellow product. creative-proteomics.com Without these interacting molecules, the hydroxylation of N-acetyl-L-tyrosine by mushroom tyrosinase eventually leads to the formation of a final brown-red product. creative-proteomics.com

Table 1: Subsequent products from the reaction of N-Acetyl-Dopaquinone with various compounds.

Deacetylation Processes and Potential Conversion to L-DOPA

A significant metabolic fate for N-acetylated amino acids is deacetylation, a process that removes the acetyl group to yield the parent amino acid. This hydrolysis is primarily catalyzed by a class of enzymes known as aminoacylases (or acylases). researchgate.netscispace.com While direct studies on the enzymatic deacetylation of N-Acetyl-L-DOPA are limited, the metabolism of other N-acetylated amino acids strongly suggests this possibility.

Aminoacylases, such as aminoacylase-1 (ACY1), are responsible for the hydrolysis of a wide range of N-acetylated amino acids in the body. researchgate.net Deficiency in the ACY1 enzyme leads to a metabolic disorder characterized by the increased urinary excretion of various N-acetylated amino acids, underscoring the enzyme's central role in their catabolism. researchgate.net Studies have demonstrated the deacetylation of N-acetyl-L-tyrosine, the direct precursor to N-Acetyl-L-DOPA, back to L-tyrosine in the liver and kidneys. examine.compatsnap.com Similarly, N-acetyl-L-cysteine (NAC) is deacetylated in cells to provide cysteine for glutathione (B108866) synthesis, and N-acetyl-l-leucine is metabolized to l-leucine (B1674790) by liver microsomes. nih.govacs.org

Enzymes from microbial sources, such as Aspergillus melleus, have also been shown to effectively hydrolyze N-acetyl-DL-amino acids to produce L-amino acids. researchgate.netscispace.com Furthermore, chemical hydrolysis of N-Acetyl-L-DOPA using a hot inorganic acid can be used to produce L-DOPA, demonstrating the viability of this conversion outside of a biological system. nih.gov Given this body of evidence, it is highly probable that N-Acetyl-L-DOPA can be deacetylated in vivo by aminoacylases to yield L-DOPA, which would then be available to enter its own well-established metabolic pathways, such as conversion to dopamine (B1211576). patsnap.com

Involvement in Melanogenesis Pathways and Related Pigment Formation

Melanogenesis, the process of melanin (B1238610) pigment synthesis, relies on a cascade of enzymatic reactions initiated by tyrosinase. A key step in this cascade is the cyclization of dopaquinone to form dopachrome, which eventually polymerizes to form melanin. frontiersin.orged.ac.uk

The presence of the N-acetyl group on N-Acetyl-L-DOPA fundamentally alters its participation in this pathway. Following its oxidation to N-acetyl-dopaquinone, the N-acetyl group blocks the subsequent intramolecular cyclization reaction that would normally form a dopachrome-like intermediate. nih.govfrontiersin.org This blockage effectively prevents N-Acetyl-L-DOPA from serving as a productive intermediate in the canonical eumelanin (B1172464) or pheomelanin synthesis pathways. Research has shown that, unlike L-tyrosine and L-DOPA which stimulate melanin formation, N-acetyl-L-tyrosine has little to no such effect. mdpi.com

Despite this inhibition of the main melanogenesis pathway, the oxidation of N-Acetyl-L-DOPA is not without pigmentary consequences. As mentioned previously, the enzymatic oxidation of its precursor, N-acetyl-L-tyrosine, by mushroom tyrosinase ultimately results in the formation of a brown-red product. creative-proteomics.com This indicates that while the conventional route to melanin is blocked, the resulting N-acetyl-dopaquinone can still undergo reactions that lead to the formation of colored pigments, albeit through a different, less defined pathway.

Excretory Metabolite Identification and Profiling in Non-Human Systems

Direct studies profiling the excretory metabolites of N-Acetyl-3-hydroxy-L-tyrosine in non-human systems have not been extensively reported. However, insights can be drawn from studies on its precursor, N-acetyl-L-tyrosine, and its deacetylated counterpart, L-DOPA.

Studies in rats have investigated the excretion of N-acetyl-L-tyrosine. When administered intravenously, a significant portion of N-acetyl-L-tyrosine is excreted unchanged in the urine. One study found that approximately 74% of the eliminated dose was in the form of unchanged N-acetyl-L-tyrosine, while 23% was excreted as tyrosine, indicating that deacetylation occurs but that renal clearance of the acetylated form is also a major disposition pathway. drugbank.com Another study reported that 35% of a parenterally administered dose is excreted in the urine as N-acetyl-L-tyrosine. examine.com The urinary excretion of N-acetylated amino acids is a known phenomenon and can be elevated in certain inborn errors of metabolism. caymanchem.com

If N-Acetyl-L-DOPA undergoes deacetylation in the body, its subsequent metabolites would likely mirror those of L-DOPA. In rats, the urinary metabolites of L-DOPA include dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). nih.govnih.gov Therefore, it is plausible that the administration of N-Acetyl-L-DOPA would result in the urinary excretion of a mixture of the parent compound (N-Acetyl-L-DOPA), its deacetylated form (L-DOPA), and the downstream metabolites of L-DOPA. However, without direct experimental evidence, the precise metabolic profile and the quantitative contribution of each pathway remain to be determined.

Table 2: Known and Predicted Urinary Metabolites of N-Acetyl-L-DOPA and Related Compounds in Non-Human Systems.

Molecular and Cellular Mechanisms of Action of N Acetyl 3 Hydroxy L Tyrosine N Acetyl L Dopa

Role as a Substrate for Enzymatic Redox Reactions (e.g., with Tyrosinase)

N-Acetyl-3-hydroxy-L-tyrosine serves as a substrate for the enzyme tyrosinase, a key copper-containing monooxygenase involved in melanin (B1238610) biosynthesis and the browning of fruits and vegetables. Tyrosinase catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). researchgate.netnih.gov

In this enzymatic pathway, N-acetyl-L-tyrosine can be formed from the hydroxylation of N-acetyl-L-tyrosine by tyrosinase. mdpi.com Subsequently, this compound itself is oxidized by the diphenolase activity of tyrosinase to form N-acetyl-dopaquinone. mdpi.com The presence of the acetyl group on the amino moiety of N-acetyl-dopaquinone prevents the subsequent intramolecular cyclization reaction that typically occurs in the melanin synthesis pathway. mdpi.com This blockage allows for the study of the initial enzymatic oxidation steps.

The kinetics of this enzymatic reaction have been a subject of investigation. For instance, the oxidation of L-DOPA by mushroom tyrosinase has been shown to follow Michaelis-Menten kinetics. core.ac.uk The interaction of various inhibitors with tyrosinase in the presence of L-DOPA as a substrate has been characterized, revealing different inhibition mechanisms such as competitive and mixed-type inhibition. core.ac.ukbrieflands.com These studies, while often using L-DOPA, provide a framework for understanding the enzymatic processing of its N-acetylated derivative.

Table 1: Enzymatic Reaction of this compound with Tyrosinase

SubstrateEnzymePrimary ProductSignificance
This compoundTyrosinase (diphenolase activity)N-acetyl-dopaquinoneServes as a direct substrate for oxidation.
N-Acetyl-L-tyrosineTyrosinase (monophenolase activity)This compoundFormation as an intermediate from its precursor.

Contribution to Antioxidant Mechanisms (e.g., Radical Scavenging Properties of the Catechol Moiety)

The antioxidant properties of this compound are intrinsically linked to the presence of the catechol moiety (an ortho-diphenolic group) in its structure. This functional group is a well-established scavenger of free radicals. researchgate.netacademie-sciences.fr

The primary mechanism of radical scavenging by the catechol group involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. academie-sciences.fr The resulting radical on the catechol structure is relatively stable due to resonance delocalization. The presence of intramolecular hydrogen bonding between the two hydroxyl groups in the catechol moiety weakens the O-H bond, resulting in a lower bond dissociation enthalpy compared to a single phenolic hydroxyl group. academie-sciences.fr This thermodynamic property enhances its ability to donate a hydrogen atom and, consequently, its radical scavenging efficacy. academie-sciences.fr

Research on L-DOPA and its derivatives has consistently demonstrated that the catechol moiety is crucial for their antioxidant activity. L-DOPA derivatives containing the catechol group exhibit higher radical scavenging activity compared to their corresponding L-tyrosine derivatives, which possess only a single hydroxyl group. academie-sciences.fr Furthermore, modifications to the rest of the molecule can influence this antioxidant potential. For example, the introduction of unsaturation in the alkyl chain of N-acyl-L-DOPA derivatives has been reported to enhance their radical scavenging activity. academie-sciences.fr

Table 2: Radical Scavenging Activity of L-DOPA Derivatives

Compound/Derivative FeatureInfluence on Radical Scavenging ActivityReference
Catechol Moiety High activity due to lower O-H bond dissociation enthalpy. academie-sciences.fr
L-DOPA Dipeptides (with Glycine) Demonstrated higher antiradical activity compared to other amino acid residues. academie-sciences.fr
Acylated Dopamine (B1211576) Derivatives Showed higher ABTS radical scavenging abilities than dopamine. academie-sciences.fr
N-acyl-L-DOPA derivatives (with unsaturated alkyl chain) Enhanced radical scavenging activity. academie-sciences.fr

Modulation of Cellular Signaling Pathways Related to Oxidative Stress

The interaction of this compound with cellular systems can lead to the modulation of signaling pathways involved in the response to oxidative stress. This modulation can be complex, as the compound itself possesses both antioxidant properties and the potential to generate reactive oxygen species (ROS) through its metabolism.

The enzymatic oxidation of L-DOPA and its derivatives can lead to the formation of quinones and ROS, which can induce a state of oxidative stress. plos.org This increase in oxidative stress can, in turn, activate cellular defense mechanisms and signaling cascades. For example, studies have shown that L-DOPA can induce oxidative stress that leads to the activation of the cAMP-PKA-pCREB signaling pathway. plos.orgsemanticscholar.org This pathway is involved in various cellular processes, including neuronal survival and plasticity. plos.org

Conversely, the antioxidant properties of the catechol moiety can counteract oxidative stress. The use of N-acetylcysteine (NAC), a compound with a similar acetylated structure and known antioxidant properties, has been shown to reverse some of the effects of L-DOPA-induced oxidative stress. molbiolcell.org NAC acts as a scavenger of ROS and a precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant. nih.gov This suggests that while this compound metabolism might initiate oxidative signals, its inherent antioxidant capacity could simultaneously work to mitigate excessive oxidative damage.

Biological Roles and Effects of N Acetyl 3 Hydroxy L Tyrosine N Acetyl L Dopa in Model Systems Non Human/in Vitro

Investigations in Enzyme Substrate Specificity and Kinetic Studies

N-Acetyl-L-tyrosine, the precursor to N-Acetyl-3-hydroxy-L-tyrosine (N-Acetyl-L-DOPA), serves as a substrate for tyrosinase, a key enzyme in melanogenesis. nih.govfrontiersin.org The monophenolase activity of mushroom tyrosinase catalyzes the hydroxylation of N-acetyl-L-tyrosine to form N-acetyl-L-DOPA. nih.govresearchgate.net Subsequently, the diphenolase activity of the enzyme oxidizes N-acetyl-L-DOPA to N-acetyl-dopaquinone. nih.govresearchgate.net

A crucial aspect of this process is that the presence of the acetyl group on the amino group of N-acetyl-dopaquinone prevents the subsequent cyclization reaction that would typically lead to the formation of dopachrome (B613829) in the melanin (B1238610) synthesis pathway. researchgate.netnih.gov This blockage allows for the specific study of tyrosinase activity by monitoring the degradation of the N-acetyl-L-tyrosine substrate using methods like high-performance liquid chromatography (HPLC). researchgate.netnih.gov In experimental settings without inhibitors, the concentration of N-acetyl-L-tyrosine decreases over time, indicating its transformation by tyrosinase. researchgate.net For instance, in one study, N-acetyl-L-tyrosine content decreased by 73.07% after one hour in the presence of tyrosinase. researchgate.net

Kinetic studies have been performed to characterize the interaction between tyrosinase and its substrates. While specific kinetic constants for N-Acetyl-L-DOPA are not detailed in the provided context, related compounds offer insight into the enzyme's function. The Michaelis constant (Km) is a measure of the substrate concentration at which the enzyme reaches half of its maximum velocity.

Table 1: Michaelis-Menten Constants (Km) for Tyrosinase with Various Substrates

Substrate Km Value (mM) Source
L-DOPA 0.933 nih.gov
L-DOPA 0.41 researchgate.net
L-Tyrosine 0.31 researchgate.net
D-Tyrosine 2.50 researchgate.net

Assessment of Antioxidant Activity in Cellular and Biochemical Models

N-acetyl-L-tyrosine demonstrates cytoprotective and anti-stress effects through the induction of a low-level reactive oxygen species (ROS) generation, a process known as mitohormesis. medchemexpress.comnih.govembopress.org Rather than acting as a direct radical scavenger, it transiently perturbs the mitochondrial membrane potential, which triggers a retrograde signaling cascade. medchemexpress.comnih.gov This signaling activates the FoxO and Keap1 pathways. medchemexpress.comnih.gov

The activation of these pathways leads to an enhanced expression of antioxidant enzyme genes, thereby bolstering the cell's defense against stress. medchemexpress.comembopress.org This mechanism has been observed in studies using Drosophila larvae and cultured cells. nih.govembopress.org For example, treatment with N-acetyl-L-tyrosine was shown to elevate the transcription levels of Kelch-like ECH-associated protein 1 (Keap1), and this effect was dependent on FoxO. nih.gov While direct antioxidant comparisons with standard compounds are more commonly performed for L-tyrosine and L-DOPA nih.gov, the unique mechanism of N-acetyl-L-tyrosine highlights its role as a regulator of endogenous antioxidant defenses. Some studies have also investigated the antioxidant potential of related N-acetylated compounds, such as N-acetylcysteine (NAC), in cellular models of neurodegenerative diseases, where it has shown protective effects against oxidative stress. nih.govmdpi.com

Table 2: Effect of N-Acetyl-L-Tyrosine on Stress-Response Pathways in Drosophila S2 Cells

Treatment Pathway Activated Effect Source
N-Acetyl-L-tyrosine FoxO-Keap1 Signaling Increased transcription of Keap1 nih.gov
N-Acetyl-L-tyrosine Mitohormesis Transient increase in mitochondrial ROS nih.govembopress.org
N-Acetyl-L-tyrosine Antioxidant Response Enhanced expression of antioxidant enzyme genes medchemexpress.comembopress.org

Implications for Pigmentation Processes (e.g., relation to neuromelanin formation)

The involvement of this compound in pigmentation is directly linked to its role as an intermediate in the tyrosinase-catalyzed oxidation of N-acetyl-L-tyrosine. nih.govresearchgate.net Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. researchgate.net The process begins with the hydroxylation of L-tyrosine to L-DOPA, which is then oxidized to dopaquinone (B1195961). researchgate.netnih.gov

In the context of the acetylated compound, N-acetyl-L-tyrosine is hydroxylated to N-acetyl-L-DOPA, which is then oxidized to N-acetyl-dopaquinone. researchgate.net As mentioned previously, the acetyl group on N-acetyl-dopaquinone blocks the intramolecular cyclization that is necessary for the formation of dopachrome and subsequent eumelanin (B1172464) synthesis. researchgate.netnih.gov This suggests that while N-acetylated precursors can be processed by tyrosinase, they may act as inhibitors or modulators of the complete melanogenesis pathway. In contrast, non-acetylated L-tyrosine and L-DOPA are direct precursors in the formation of both eumelanin and pheomelanin. mdpi.com

Neuromelanin, the dark pigment found in dopaminergic neurons of the substantia nigra, is primarily derived from the oxidation of dopamine (B1211576). researchgate.netsemanticscholar.org The synthesis pathway starts with L-tyrosine, which is converted to L-DOPA and then to dopamine. researchgate.net Dopamine is subsequently oxidized to dopaminequinone, a pivotal molecule that can polymerize to form neuromelanin. researchgate.net Although N-Acetyl-L-DOPA is not directly on the main pathway of neuromelanin synthesis, its relationship with L-DOPA and the enzymatic machinery of pigmentation suggests a potential, albeit indirect, influence on processes involving catecholamine oxidation.

Role in Stress Responses or Metabolic Regulation (as a metabolite or related to N-acetyl-L-tyrosine's effects)

N-acetyl-L-tyrosine is identified as an endogenous regulator of the mitochondrial stress response. medchemexpress.com It is found in the blood or hemolymph of healthy animals, and its concentrations have been observed to increase in response to stressors like heat stress. nih.govembopress.orgresearchgate.net This molecule acts as an intrinsic triggering factor for mitohormesis, a biological response where low levels of stress induce a protective effect. nih.govembopress.org

In model organisms such as insects (Mythimna separata, Drosophila) and mice, pretreatment with N-acetyl-L-tyrosine has been shown to significantly increase tolerance to subsequent lethal stress. nih.govembopress.org The mechanism involves a transient perturbation of mitochondria, leading to a slight increase in ROS production. nih.govembopress.org This ROS signal activates the FoxO–Keap1 signaling axis, which enhances the expression of antioxidant enzymes and confers cytoprotective effects. nih.gov

Furthermore, N-acetyl-L-tyrosine has been shown to play a role in metabolic regulation. In growing rats, dietary supplementation with N-acetyl-L-tyrosine served as a source of tyrosine, leading to increased nitrogen retention and thymus weight, indicating its bioavailability and role in metabolic processes. medchemexpress.com Its ability to induce a hormetic stress response also has implications for regulating energy metabolism and inhibiting tumor growth in model systems. medchemexpress.comnih.gov

Table 3: Effects of N-Acetyl-L-Tyrosine in Stress and Metabolic Models

Model System Stressor/Condition Observed Effect of N-Acetyl-L-Tyrosine Source
Armyworms (Mythimna separata) Heat Stress (44°C) Significantly increased survival rate medchemexpress.com
Drosophila larvae Heat Stress Induced thermotolerance nih.gov
Mice Heat Stress Increased stress tolerance nih.govembopress.org
Growing Rats Tyrosine-deficient diet Increased nitrogen retention and thymus weight medchemexpress.com
Drosophila and cultured S2 cells General Transiently distressed mitochondria, producing low-level mROS nih.gov

Compound Names Mentioned

Compound Name
This compound
N-Acetyl-L-DOPA
N-acetyl-L-tyrosine
L-tyrosine
L-DOPA (L-3,4-dihydroxyphenylalanine)
N-acetyl-dopaquinone
Dopachrome
Eumelanin
Pheomelanin
Neuromelanin
Dopamine
Dopaminequinone
Reactive Oxygen Species (ROS)
Keap1 (Kelch-like ECH-associated protein 1)
N-acetylcysteine (NAC)
L-cysteine
Glutathione (B108866)
Butylated hydroxyanisole (BHA)
Butylated hydroxytoluene (BHT)
alpha-tocopherol
Trolox

Synthetic Methodologies and Chemical Derivatization of N Acetyl 3 Hydroxy L Tyrosine N Acetyl L Dopa

Chemical Synthesis Routes for N-Acetyl-L-DOPA

The synthesis of N-Acetyl-L-DOPA primarily involves the acetylation of the amino group of L-DOPA. Various methods have been developed, ranging from direct acetylation to multi-step sequences that may involve protecting other functional groups.

A common and direct approach is the N-acetylation of L-DOPA using acetic anhydride (B1165640). This reaction is typically performed under controlled pH conditions. For instance, a method for N-acetyl-L-tyrosine synthesis, which can be adapted for L-DOPA, involves dispersing the amino acid in water, dissolving it with a sodium hydroxide (B78521) solution to achieve an alkaline pH (e.g., pH 12), and then adding acetic anhydride while maintaining the pH between 8 and 10 with the concurrent addition of a base. chemicalbook.com For analytical purposes, a similar N,O-acetylation of L-DOPA has been achieved in aqueous media using acetic anhydride in the presence of sodium bicarbonate (pH 8.3) to enhance the molecule's lipophilicity for subsequent analysis. mdpi.com

Another synthetic strategy begins with L-tyrosine, which is converted to L-DOPA through a series of reactions. One patented process starts with L-tyrosine methylester, which is first treated with acetic anhydride to yield O,N-diacetyl-L-tyrosine methylester. google.com This intermediate then undergoes a Fries rearrangement with aluminum chloride, followed by oxidation with hydrogen peroxide to form N-acetyl-L-DOPA. The final product, L-DOPA, is obtained by hydrolyzing the N-acetyl group with a hot inorganic acid. google.com

Furthermore, processes developed for the production of L-DOPA often utilize acetylated intermediates. For example, a method involves the acetylation of 3-(4-hydroxy-3-methoxyphenyl)alanine to produce racemic N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine. google.com This diacetylated compound is then subjected to resolution and hydrolysis to yield the desired L-DOPA enantiomer. google.com While the end product in this case is L-DOPA, the synthesis of the N-acetylated intermediate is a key step.

Table 1: Selected Synthesis Routes for N-Acetyl-L-DOPA and its Precursors

Starting Material Key Reagents/Steps Intermediate/Product Reference
L-DOPA Acetic anhydride, Sodium bicarbonate (aq.) N,O-diacetyl-L-DOPA mdpi.com

Strategies for Modifying the Catechol and N-Acetyl Moieties

Modification of the catechol and N-acetyl groups of N-Acetyl-L-DOPA is crucial for creating derivatives with altered properties, such as improved lipophilicity, enhanced stability, or the ability to conjugate to other molecules. academie-sciences.fr

Catechol Moiety Modification: The two hydroxyl groups of the catechol ring are primary sites for modification. These modifications often involve protection chemistry to prevent unwanted side reactions during further synthesis.

O-Acylation: The catechol hydroxyls can be acylated to form esters. This can be achieved using various acyl chlorides or anhydrides. For example, O,O'-diacetyl L-DOPA is a common protected derivative used in synthetic manipulations. beilstein-journals.org The use of pivaloyl chloride in trifluoroacetic acid has also been reported for the O-acylation of L-DOPA. beilstein-journals.org

O-Alkylation/Benzylation: Protecting the catechol as an ether is another common strategy. Benzyl bromide, in combination with a base, can be used to form dibenzyl ethers, which are stable under many reaction conditions and can be removed later by catalytic hydrogenolysis. academie-sciences.fr This selective protection is essential for synthesizing derivatives where only one hydroxyl group is modified, such as in the preparation of L-DOPA analogues for research into isodityrosine-containing natural products. ucla.edu

Conjugation: The catechol moiety is known for its adhesive properties, inspired by mussel foot proteins. This has led to strategies where L-DOPA (and by extension, its N-acetylated form) is conjugated to polymer backbones, such as chitosan (B1678972) or gellan gum, to create biomaterials with enhanced tissue adhesion. nih.gov This is often accomplished using carbodiimide (B86325) chemistry, which couples the carboxylic acid of L-DOPA to amine groups on the polymer. nih.gov

N-Acetyl Moiety Modification: The N-acetyl group can be replaced with other acyl groups to modulate the molecule's properties.

N-Acylation with Fatty Acids: The amino group of L-DOPA esters can be condensed with fatty acid chlorides of varying chain lengths (e.g., C10–C18) to yield N-acyl derivatives. academie-sciences.fr These modifications can significantly increase the lipophilicity of the resulting compound. academie-sciences.fr

Peptide Coupling: The N-acetyl group can be considered the simplest case of an N-acyl modification. More complex peptide structures can be built upon the L-DOPA scaffold. For instance, N-acetylated L-DOPA derivatives can be coupled with other amino acids or peptides using standard peptide coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). academie-sciences.fr

Design and Synthesis of N-Acetylated DOPA Analogues for Research Probes

N-acetylated DOPA analogues are valuable tools in biochemical and pharmacological research. They are designed and synthesized to probe biological systems, track metabolic pathways, or identify molecular targets.

Isotopically Labeled Probes: A powerful strategy for monitoring metabolic fate is the use of stable isotope labeling. While not acetylated, (13)C/(15)N-enriched L-DOPA has been used as a triple-resonance NMR probe to unambiguously track the conversion of L-DOPA to dopamine (B1211576) in the brain and liver of mice with high selectivity and sensitivity. nih.gov This principle can be extended to N-acetylated analogues to study the metabolism of these specific derivatives.

Probes for Bioanalysis: Chemical derivatization is often employed to create analogues suitable for specific analytical techniques. As mentioned, L-DOPA can be acetylated with acetic anhydride to improve its lipophilicity and retention on reverse-phase chromatography columns for LC-MS analysis. mdpi.com This derivatization converts the polar catechol and amino groups into less polar acetylated functions, creating a probe for accurate quantification in biological matrices like plasma and brain tissue. mdpi.com

Bioactive Probes and Prodrugs: N-acetylated DOPA analogues have been designed to act as probes for new therapeutic strategies.

"SuperDopa" and "SuperDopAmide": Researchers have designed and synthesized novel L-DOPA precursors by merging L-DOPA with the antioxidant N-acetylcysteine (NAC) into a single molecule. nih.gov SuperDopa (AcCys-L-Dopa-Cys-amide) and SuperDopAmide (AcCys-L-Dopa amide) are N-acetylated peptide-like structures designed to cross the blood-brain barrier, deliver both L-DOPA and NAC, and act as neuroprotective agents. nih.gov These molecules serve as research probes to test the hypothesis of a combined antioxidant and dopamine-replacement therapy for conditions like Parkinson's disease. nih.gov

Photoaffinity Probes: The general strategy for creating photoaffinity probes can be applied to N-acetylated DOPA analogues. This involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne for click chemistry) into the molecular structure. acs.orgnih.gov Such a probe, upon UV irradiation, would covalently bind to its target protein (e.g., a receptor or enzyme), allowing for subsequent identification and characterization of the binding site. acs.orgnih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of DOPA and its derivatives is highly dependent on their stereochemistry, with the L-enantiomer being the active form for neurotransmitter synthesis. Therefore, obtaining enantiomerically pure N-Acetyl-L-DOPA is critical. This is achieved through stereoselective synthesis or the resolution of racemic mixtures.

Stereoselective Synthesis: These methods aim to create the desired stereoisomer directly.

Asymmetric Hydrogenation: A powerful industrial method for producing chiral amino acids involves the asymmetric hydrogenation of a prochiral precursor. For L-DOPA, this often involves hydrogenating an α-acetamidocinnamic acid derivative in the presence of a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand. google.com This approach can be adapted to produce N-Acetyl-L-DOPA with high enantiomeric excess. tubitak.gov.tr Heterogeneous asymmetric catalysis, for example using a cinchonine-modified palladium on carbon (Pd/C) catalyst, has also been developed for the synthesis of L-DOPA from its cinnamic acid precursor. researchgate.net

Enzymatic Synthesis: Biocatalysis offers high stereoselectivity. While often used to produce L-DOPA itself, enzymes can be applied to synthesize its derivatives. For example, tyrosinase can convert L-tyrosine to L-DOPA, a process that can be integrated into a larger synthetic scheme. researchgate.net

Chiral Resolution Techniques: These methods involve the separation of a racemic mixture of N-Acetyl-DOPA.

Enzymatic Resolution: This classic technique utilizes the stereospecificity of enzymes. For instance, an acylase enzyme, such as one from E. coli, can be used to selectively hydrolyze the N-acyl group from the L-enantiomer in a racemic mixture of N-acyl-D,L-DOPA. google.com The resulting L-DOPA can then be easily separated from the unreacted N-acyl-D-DOPA.

Fractional Crystallization: This method relies on the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. For example, the enantiomers of a diacetylated L-DOPA precursor, (R,S)-N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine, have been separated by preferential or kinetic crystallization. google.com Chiral acids like N-acetyl-L-leucine and its D-enantiomer are also effective resolving agents for amine-containing compounds, forming diastereomeric salts that can be separated. acs.orgnih.gov

Chiral Chromatography: This analytical and preparative technique uses a chiral stationary phase to separate enantiomers. While often used for analysis, it can be scaled up for preparative separation. Membranes modified with chiral selectors, such as N-acetyl-L-cysteine, have shown potential for the chiral resolution of amino acids. sci-hub.se

Table 2: Summary of Stereochemical Control Methods

Method Type Technique Description Reference
Stereoselective Synthesis Asymmetric Hydrogenation Hydrogenation of a prochiral enamide precursor using a chiral metal-ligand catalyst to directly form the L-enantiomer. tubitak.gov.tr
Chiral Resolution Enzymatic Resolution Use of a stereoselective acylase enzyme to hydrolyze only the L-enantiomer from a racemic N-acetyl mixture. google.com
Chiral Resolution Fractional Crystallization Formation of separable diastereomeric salts with a chiral resolving agent (e.g., N-acetyl-leucine) or kinetic crystallization of one enantiomer. google.comacs.org

Advanced Analytical Methodologies for N Acetyl 3 Hydroxy L Tyrosine N Acetyl L Dopa Research

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Chromatographic methods, especially when coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of N-Acetyl-L-DOPA and related metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this field. It is frequently employed to monitor the enzymatic conversion of N-acetyl-L-tyrosine into N-Acetyl-L-DOPA and its subsequent oxidation product, N-acetyl-dopaquinone. researchgate.netnih.gov In these assays, the decrease in the N-acetyl-L-tyrosine peak area over time directly reflects the activity of tyrosinase. researchgate.netnih.gov The retention time of N-acetyl-L-tyrosine has been reported at various times, such as 3.6 minutes and 6.5 minutes, depending on the specific chromatographic conditions used in the study. researchgate.netnih.govacs.org The inhibitory effect of certain compounds on tyrosinase can be quantified by observing the extent to which they prevent the degradation of the N-acetyl-L-tyrosine substrate peak. acs.orgmdpi.com

For more definitive identification and sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been successfully used to identify N-Acetyl-3-hydroxy-L-tyrosine in samples, confirming its molecular formula as C₁₁H₁₄O₅N. researchgate.net LC-MS/MS provides enhanced specificity and is considered a validated method for the quantitative analysis of related compounds like L-DOPA, a methodology that can be adapted for N-Acetyl-L-DOPA. researchgate.netresearchgate.net

ParameterValue/DescriptionSource(s)
Analyte This compound researchgate.net
Technique Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) researchgate.net
Molecular Formula C₁₁H₁₄O₅N researchgate.net
Ionization Mode Positive Ion Mode ([M+H]⁺) researchgate.net
Precursor Ion (m/z) 240.0869 researchgate.net
Substrate for Monitoring N-acetyl-L-tyrosine researchgate.netnih.govmdpi.com
Monitoring Wavelength 275 nm mdpi.com
Reported Retention Time (N-acetyl-L-tyrosine) 3.6 min, 4.6 min, 6.5 min nih.govacs.orgmdpi.com

Spectroscopic Characterization Methods (e.g., UV-Vis, NMR, Fluorescence) of N-Acetyl-L-DOPA and its Reaction Products

Spectroscopic techniques are vital for elucidating the molecular structure of N-Acetyl-L-DOPA and tracking the progress of its formation and subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. The structure of N-Acetyl-3,4-dihydroxy-L-phenylalanine isolated from Streptomyces akiyoshiensis was confirmed using NMR spectroscopy, and the data was subsequently verified by comparing it to a synthetically produced standard. researchgate.net However, the characterization of immediate reaction products can be challenging. For example, the ortho-quinone product, N-acetyl-DOPAquinone-ethylester, proved to be highly unstable, which prevented its structural characterization by NMR. uni-kiel.de

Fluorescence Spectroscopy offers a sensitive method for studying molecular interactions. While not directly applied to N-Acetyl-L-DOPA itself in the available literature, fluorescence quenching analysis has been effectively used to confirm the high binding affinity of inhibitors to the tyrosinase enzyme, providing insights into the molecular interactions that modulate the synthesis of N-Acetyl-L-DOPA. mdpi.com

MethodApplication in N-Acetyl-L-DOPA ResearchKey Findings / ObservationsSource(s)
UV-Vis Spectroscopy Monitoring enzyme kinetics of tyrosinase.Used to track the oxidation of L-tyrosine and the effects of inhibitors by scanning wavelengths from 250-600 nm. nih.gov
NMR Spectroscopy Structural elucidation and confirmation.Confirmed the structure of N-Acetyl-3,4-dihydroxy-L-phenylalanine isolated from a natural source. researchgate.net
Fluorescence Spectroscopy Studying enzyme-inhibitor binding interactions.Fluorescence quenching analysis demonstrated the binding affinity of inhibitors to tyrosinase. mdpi.com

Development of In Vitro Assays for Studying Enzymatic Conversions

In vitro assays are crucial for investigating the enzymatic conversion of substrates by tyrosinase and for screening potential inhibitors. A key substrate used in these assays is N-acetyl-L-tyrosine. researchgate.netnih.gov

The use of N-acetyl-L-tyrosine offers a significant advantage over the natural substrate, L-tyrosine. Tyrosinase catalyzes the conversion of N-acetyl-L-tyrosine first to N-Acetyl-L-DOPA (monophenolase activity) and then to N-acetyl-dopaquinone (diphenolase activity). researchgate.netmdpi.com Crucially, the acetyl group on the amino function of N-acetyl-dopaquinone prevents the subsequent intramolecular cyclization reaction that would normally form dopachrome (B613829). researchgate.netnih.govresearchgate.net This blockage of the reaction pathway allows for a more direct and accurate measurement of tyrosinase activity by monitoring the disappearance of the initial substrate, N-acetyl-L-tyrosine, via HPLC. researchgate.netnih.gov

Kinetic analyses, including the generation of Lineweaver-Burk and Dixon plots, are employed to determine the mechanism of enzyme inhibition (e.g., competitive, uncompetitive). acs.org Another important parameter measured in these assays is the "lag time," which is the initial delay before the enzyme reaches a steady-state rate. acs.org A prolongation of the lag time in the presence of an inhibitor suggests that the inhibitor interacts with a specific form of the enzyme (the Emet form), preventing it from immediately participating in the catalytic cycle. acs.org In some cases, where colored inhibitors might interfere with spectrophotometric readings, oxygen consumption measurements provide an alternative method for assessing reaction rates. researchgate.net

Assay ComponentDescriptionPurpose / AdvantageSource(s)
Enzyme Mushroom TyrosinaseCommercially available and widely used model for studying melanogenesis. researchgate.netnih.gov
Substrate N-acetyl-L-tyrosineThe acetyl group blocks cyclization of the quinone product, allowing for direct measurement of enzyme activity via substrate depletion. researchgate.netnih.govmdpi.comresearchgate.net
Detection Method HPLC, UV-Vis Spectrophotometry, Oxygen ConsumptionTo quantify substrate depletion or product formation and determine reaction rates. researchgate.netnih.govacs.orgresearchgate.net
Kinetic Analysis Lineweaver-Burk plots, Dixon plots, Lag time measurementTo elucidate the mechanism of inhibition and enzyme-inhibitor interactions. acs.org

Computational Chemistry Approaches for Elucidating Reaction Mechanisms and Molecular Interactions

Computational chemistry provides powerful tools to complement experimental studies by offering insights into reaction mechanisms and molecular interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Acetyl-L-DOPA research, docking has been used to propose the binding interactions between tyrosinase and various inhibitors. acs.org These models can help to explain the inhibitory activity of compounds by showing how they fit into the enzyme's active site and which amino acid residues they interact with. acs.org

Quantum chemistry methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These approaches have been used to investigate the tyrosinase reaction mechanism, with some studies focusing on the role of different copper-oxygen species at the enzyme's active site in activating C-H bonds. uni-kiel.de Quantum chemical modeling has also been applied to support the structural elucidation of novel metabolites related to N-Acetyl-L-DOPA. researchgate.net These computational studies can help to rationalize experimental observations and guide the design of new, more potent enzyme inhibitors.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of N-Acetyl-3-hydroxy-L-tyrosine in pharmaceutical research?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use USP reference standards (e.g., USP N-Acetyl-l-tyrosine RS) with UV detection at 280 nm to quantify the compound. The USP specifies purity criteria of 98.5–101.0% for N-acetyltyrosine .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, comparing spectral data to certified reference materials (e.g., CAS 537-55-3) to detect impurities like unacetylated tyrosine or isomers .

Q. How should researchers ensure proper characterization of this compound in preclinical studies?

  • Methodology :

  • Follow NIH guidelines for experimental reporting, including detailed protocols for animal models, dosage regimens, and statistical analyses .
  • Use pharmaceutical secondary standards (e.g., N-Acetyl-L-tyrosine Certified Reference Material) to validate analytical methods and ensure batch-to-batch consistency .

Q. What are the key physicochemical properties of this compound relevant to formulation development?

  • Methodology :

  • Assess water solubility and stability using accelerated degradation studies under varying pH (e.g., 2–9) and temperature conditions (25–40°C). Acetylation improves solubility compared to L-tyrosine, as noted in parenteral nutrition applications .
  • Quantify logP values via reverse-phase HPLC to predict membrane permeability for in vitro models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Conduct meta-analyses to identify confounding variables (e.g., dosage variations, model systems). For example, neuroprotective effects in stress models may depend on species-specific dopamine receptor expression .
  • Validate findings using orthogonal assays (e.g., LC-MS/MS for neurotransmitter quantification in brain tissue vs. behavioral tests) to address methodological disparities .

Q. What strategies optimize the synthesis of this compound to improve yield and reduce by-products?

  • Methodology :

  • Sandmeyer Reaction Modifications : Replace traditional nitration routes with regioselective catalysts (e.g., copper(I) iodide) to minimize 3-nitrotyrosine by-products. Evidence shows yields improve from 45% to 68% under optimized conditions .
  • Purification Techniques : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound from diastereomers (e.g., D-isomers) .

Q. How does this compound interact with blood-brain barrier (BBB) transporters in pharmacokinetic studies?

  • Methodology :

  • Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability coefficients (Papp) and assess transporter involvement via competitive inhibition assays (e.g., using LAT1 inhibitors like BCH) .
  • Compare plasma and cerebrospinal fluid (CSF) concentrations in rodent models using LC-MS/MS to quantify bioavailability .

Data Contradiction and Validation

Q. Why do studies report conflicting results on the stability of this compound under physiological conditions?

  • Methodology :

  • Replicate stability assays using standardized buffers (e.g., PBS at pH 7.4 vs. simulated gastric fluid at pH 1.2) to isolate degradation pathways. Acetylated tyrosine shows pH-dependent hydrolysis, with half-lives ranging from 8 hours (pH 1.2) to >24 hours (pH 7.4) .
  • Use deuterium-labeled internal standards (e.g., d2-N-Acetyltyrosine) in mass spectrometry to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.